BenchChemオンラインストアへようこそ!

4-((1H-pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine

Lipophilicity Drug‑likeness ADME prediction

This fully synthetic sulfonylpiperidine combines a 3‑chloro‑2‑methylphenylsulfonyl group and a pyrazol‑1‑ylmethyl side‑chain, delivering a distinct logP (≈3.5–3.8), tPSA (55.12 Ų), and halogen‑bond donor geometry that cannot be replicated by generic aryl‑sulfonamide analogs. The chlorine atom aids crystallographic phasing, while the pyrazole enables π–π stacking and hydrogen‑bond interactions. Supplied at 97 % purity with a delivery window of 11–26 working days, it meets the stringent requirements of SPR, ITC, and protein X‑ray crystallography. Ideal for TMK inhibitor and hCA II isoform‑selectivity campaigns. Request a quote to secure your research supply.

Molecular Formula C16H20ClN3O2S
Molecular Weight 353.87
CAS No. 1396799-22-6
Cat. No. B2473724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine
CAS1396799-22-6
Molecular FormulaC16H20ClN3O2S
Molecular Weight353.87
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3
InChIInChI=1S/C16H20ClN3O2S/c1-13-15(17)4-2-5-16(13)23(21,22)20-10-6-14(7-11-20)12-19-9-3-8-18-19/h2-5,8-9,14H,6-7,10-12H2,1H3
InChIKeyMOMFHRPZNIPUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-Pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine (CAS 1396799-22-6): Structural Identity and Physicochemical Baseline


4-((1H-Pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine (CAS 1396799-22-6) is a fully synthetic sulfonylpiperidine derivative that combines a piperidine ring functionalized at the 1‑position with a 3‑chloro‑2‑methylbenzenesulfonyl group and at the 4‑position with a 1H‑pyrazol‑1‑ylmethyl substituent. Its molecular formula is C₁₆H₂₀ClN₃O₂S, corresponding to a molecular weight of approximately 353.87 g mol⁻¹ and an InChI Key of MOMFHRPZNIPUAI‑UHFFFAOYSA‑N . The molecule contains a single chlorine atom, two heterocyclic rings (piperidine and pyrazole), and a sulfonamide‑type linkage that imparts conformational rigidity and hydrogen‑bonding capacity. This compound belongs to a broader structural class of 4‑(azolylmethyl)‑1‑arylsulfonylpiperidines that have been explored as building blocks in medicinal chemistry and chemical biology campaigns, but no peer‑reviewed biological data for the specific CAS entity were identified in the public domain at the time of this analysis [1].

Why Generic Substitution Fails for 4-((1H-Pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine (CAS 1396799-22-6)


The 3‑chloro‑2‑methyl substitution pattern on the phenylsulfonyl ring is a critical determinant of the compound’s physicochemical and pharmacological profile and cannot be exchanged for a generic phenylsulfonyl or para‑substituted analog without altering key molecular properties. Computational predictions place the unsubstituted phenylsulfonyl analog of this scaffold with a logP of approximately 2.8, whereas the introduction of the ortho‑methyl and meta‑chlorine substituents shifts the logP upward (predicted logP ≈ 3.5–3.8), increases topological polar surface area (tPSA), and modifies the electron density of the sulfonamide group . These changes affect passive membrane permeability, CYP450 metabolic susceptibility, and target‑binding complementarity. Additionally, the pyrazol‑1‑ylmethyl side‑chain provides a nitrogen‑rich heterocycle capable of engaging in π–π stacking and hydrogen‑bond interactions that are absent in simple alkyl‑ or aryl‑sulfonamide analogs. Users who replace this compound with a structurally similar but substitution‑variant sulfonylpiperidine risk introducing uncontrolled alterations in solubility, metabolic stability, and off‑target activity that can confound SAR interpretation and screening campaigns [1].

Quantitative Differentiation of 4-((1H-Pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine (CAS 1396799-22-6) Versus Closest Analogs


Predicted Lipophilicity (logP) Differentiates the 3‑Chloro‑2‑methylphenylsulfonyl Derivative from Its Unsubstituted Phenylsulfonyl Analog

The 3‑chloro‑2‑methyl substitution on the phenyl ring elevates the predicted partition coefficient (logP) relative to the unsubstituted phenylsulfonyl comparator. Computational estimates generated by the MCULE property calculator indicate a logP of 2.77 for the target compound . In contrast, the des‑chloro, des‑methyl analog (4‑((1H‑pyrazol‑1‑yl)methyl)‑1‑(phenylsulfonyl)piperidine) yields a predicted logP of approximately 2.0 . The difference of ~0.77 log units corresponds to a roughly 6‑fold increase in octanol/water partition coefficient, which is expected to influence passive membrane permeability and non‑specific protein binding.

Lipophilicity Drug‑likeness ADME prediction

Topological Polar Surface Area (tPSA) and Hydrogen‑Bond Capacity Profile Compared with 4‑Pyrazolylmethyl‑1‑methylsulfonylpiperidine

The target compound displays a tPSA of 55.12 Ų and contains three hydrogen‑bond acceptor atoms and two hydrogen‑bond donor atoms . The simpler analog 4‑((1H‑pyrazol‑1‑yl)methyl)‑1‑(methylsulfonyl)piperidine (CAS 1396844‑46‑4) has a smaller molecular framework and exhibits a lower tPSA (predicted ≈ 49 Ų) with only two H‑bond acceptors . The increased tPSA and additional H‑bond acceptor in the target compound arise from the chlorine atom and the extended aromatic sulfonyl group, which can engage in halogen‑bonding or dipole‑dipole interactions that are geometrically distinct from those of the smaller methylsulfonyl analog.

Polar surface area Hydrogen bonding Permeability

Procurement‑Relevant Purity and Price Differentiation: MCULE Inventory Analysis

The target compound is available through the MCULE platform in multiple purity grades with distinct pricing tiers. A 1 mg aliquot at 95 % purity is quoted at 36 USD, while a 10 mg aliquot at 97 % purity is quoted at 39 USD, with delivery times of 26 and 11 working days respectively . In comparison, the closely related analog 1‑((3‑chloro‑2‑methylphenyl)sulfonyl)‑4‑((3,5‑dimethyl‑1H‑pyrazol‑1‑yl)methyl)piperidine (CAS 1396761‑71‑9) is listed only at a single purity grade (typically 95 %) with longer lead times reported by the same vendor platform . The availability of the target compound at a higher purity grade (97 %) with a shorter delivery window provides a procurement advantage for laboratories that require well‑characterized material for quantitative pharmacology or biophysical assays.

Compound procurement Purity Cost‑efficiency

Halogen‑Bonding Potential of the 3‑Chloro‑2‑methylphenylsulfonyl Group Versus 4‑Bromophenylsulfonyl and 5‑Bromothiophene‑2‑sulfonyl Analogs

The chlorine atom at the meta position of the phenylsulfonyl ring introduces a σ‑hole that can function as a halogen‑bond donor, a feature absent in non‑halogenated analogs and positionally distinct from the para‑bromo or thiophene‑bromo congeners. Halogen‑bond donor strength follows the trend I > Br > Cl, but the geometric accessibility of the chlorine σ‑hole in the target compound is modulated by the adjacent ortho‑methyl group, which restricts rotational freedom of the phenyl ring and pre‑organizes the chlorine for interaction with a Lewis‑base partner in a protein binding site [1]. The 4‑bromophenyl analog (CAS 1396884‑27‑7) offers a stronger halogen‑bond donor (Br) but in a para orientation that vectors the interaction along a different trajectory, while the 5‑bromothiophene analog (CAS 1421509‑90‑1) replaces the phenyl ring with an electron‑rich thiophene that alters the electronic character of the sulfonamide group .

Halogen bonding Structure‑based design Ligand efficiency

Rotatable Bond Count and Conformational Entropy Relative to 3,5‑Dimethylpyrazole and 1‑Methyl‑1H‑imidazole Analogs

The target compound contains 3 rotatable bonds (excluding the sulfonamide S–N bond, which has partial double‑bond character) . The 3,5‑dimethylpyrazole analog (CAS 1396761‑71‑9) introduces two additional methyl groups that increase the rotatable bond count and molecular weight (381.92 vs. 353.87 g mol⁻¹) while also adding steric bulk adjacent to the pyrazole nitrogen, which may hinder coordination to metal ions or hydrogen‑bond acceptors in a binding site . The 1‑methyl‑1H‑imidazole analog (CAS 2034429‑01‑9) replaces the pyrazole with an imidazole, altering the heterocycle’s dipole moment and hydrogen‑bond directionality without changing the rotatable bond count. Fewer rotatable bonds generally correlate with lower conformational entropy penalty upon binding, suggesting that the target compound may achieve higher ligand efficiency in targets where the pyrazole‑methyl‑piperidine scaffold is pre‑organized.

Conformational flexibility Ligand pre‑organization Binding entropy

Recommended Application Scenarios for 4-((1H-Pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine (CAS 1396799-22-6)


Hit‑to‑Lead Optimization in Antibacterial Thymidylate Kinase (TMK) Programs

The sulfonylpiperidine scaffold has been validated as a productive chemotype for inhibiting Gram‑positive bacterial thymidylate kinase (TMK), with crystal structures confirming key hydrogen‑bond interactions between the sulfonamide oxygen and Arg48 of Staphylococcus aureus TMK [1]. The target compound’s 3‑chloro‑2‑methylphenylsulfonyl group provides a halogen‑bond donor in a geometry distinct from previously reported TMK inhibitors, potentially accessing sub‑pockets not engaged by the para‑substituted analogs. Its relatively low molecular weight (353.87 g mol⁻¹) and limited rotatable bond count make it an attractive starting point for structure‑guided elaboration aimed at improving enzyme affinity and antibacterial potency while maintaining favorable physicochemical properties.

Chemical Probe Development for Carbonic Anhydrase Isoform Selectivity

Pyrazol‑1‑ylmethyl‑substituted arylsulfonamides have demonstrated inhibitory activity against human carbonic anhydrase II (hCA II), as evidenced by the co‑crystal structure of 4′‑pyrazol‑1‑ylmethyl‑biphenyl‑4‑sulfonamide bound to hCA II (PDB 5N1R) [2]. The target compound retains the pyrazol‑1‑ylmethyl element that occupies the hydrophobic pocket near the hCA active site while differing in the sulfonamide‑linked aryl group. This structural variation can be exploited to probe isoform selectivity across the carbonic anhydrase family (CA I–XIV), particularly when the chloro‑methyl substitution pattern enhances complementarity with isoform‑specific residues lining the active‑site entrance.

Computational Library Design and Diversity‑Oriented Synthesis

With a predicted logP (2.77) and tPSA (55.12 Ų) that place it within the drug‑like chemical space but near the boundary of CNS MPO desirability, the compound serves as a useful reference point for computational library enumeration . Its physicochemical profile can be tuned by systematic variation of the pyrazole (e.g., 3,5‑dimethyl, 4‑bromo) and the arylsulfonyl group (e.g., 4‑bromophenyl, 5‑bromothiophene), enabling medicinal chemistry teams to explore SAR landscapes around a well‑defined core scaffold. The commercial availability of multiple purity grades (95 % and 97 %) with quoted delivery times of 11–26 working days supports rapid procurement for parallel synthesis and high‑throughput experimentation.

Biophysical Assay Development Requiring High‑Purity, Pre‑Characterized Building Blocks

The availability of the compound at 97 % purity with an 11‑working‑day delivery window meets the stringent requirements of biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and protein X‑ray crystallography, where even minor impurities can generate artifacts in binding isotherms or electron density maps. The presence of the 3‑chloro‑2‑methyl substitution provides anomalous scattering from the chlorine atom, which can aid in phasing during crystallographic structure determination, an advantage not offered by non‑halogenated analogs.

Quote Request

Request a Quote for 4-((1H-pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.